Myomontanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86989-09-5 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
furan-3-yl-[(4S)-4-methyl-2-(2-methylpropyl)cyclopenten-1-yl]methanone |
InChI |
InChI=1S/C15H20O2/c1-10(2)6-13-7-11(3)8-14(13)15(16)12-4-5-17-9-12/h4-5,9-11H,6-8H2,1-3H3/t11-/m0/s1 |
InChI Key |
ROMXQUBLTVIACV-NSHDSACASA-N |
SMILES |
CC1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Isomeric SMILES |
C[C@H]1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Canonical SMILES |
CC1CC(=C(C1)C(=O)C2=COC=C2)CC(C)C |
Synonyms |
myomontanone |
Origin of Product |
United States |
Ii. Natural Occurrence, Isolation Methodologies, and Co Metabolites
Distribution of Myomontanone Across Myoporum Species
This compound is a recognized constituent of several species within the Myoporum genus, a group of plants known for their production of essential oils rich in furanosesquiterpenes. nih.govacgpubs.org These compounds are significant due to their biological activities and are a key area of phytochemical research. researchgate.net
This compound has been prominently identified in Myoporum montanum, commonly known as water bush or boobialla. usda.govmdpi.comanimalhealthaustralia.com.au This species is native to Australia and has been a subject of chemical investigation due to its use in traditional Aboriginal medicine. researchgate.netresearchgate.net Studies have confirmed the presence of this compound-type structures in M. montanum. researchgate.netresearchgate.netresearchgate.net
Beyond M. montanum, this compound has also been detected in other related species. For instance, it is found in Myoporum acuminatum. acgpubs.org The essential oils of many Myoporum species are known to contain a variety of furanosesquiterpenes, and this compound is a notable example. nih.govresearchgate.net Research has also identified this compound in Myoporum laetum (ngaio). globalsciencebooks.info
The following table summarizes the occurrence of this compound and its co-metabolites in various Myoporum species.
| Species | This compound | Co-Metabolites |
| Myoporum montanum | Present | Myoporone (B100600), Isothis compound, Dehydroisomyodesmone, Dehydromyodesmone, Dehydromyoporone, Germacrene-D, Bicyclogermacrene, Myoporum ketol, (-)-10,11-dehydroisomyodesmone, (+)-10,11-dehydromyodesmone, 10,11-dehydromyoporum ketol, (-)-10,11-dehydromyoporone, (±)-myoporone, 11-hydroxymyoporone |
| Myoporum acuminatum | Present | Myoporone, Isomyodesmone, Dehydroisomyodesmone, Dehydromyodesmone, Dehydromyoporone |
| Myoporum laetum | Present | Ngaione (B1216505), Elemicin (B190459), Dehydromyoporone |
| Myoporum insulare | Not explicitly mentioned | Furanosesquiterpenes (myodesmone-type), Serrulatane diterpenoids |
| Myoporum parvifolium | Not explicitly mentioned | Furanosesquiterpenes |
| Myoporum bontioides | Not explicitly mentioned | Myoporumine A, Myoporumine B, Dehydroepingaione |
The chemical composition of essential oils from Myoporum species can exhibit significant variation. These differences can be attributed to genetic diversity within the species (chemotypes) as well as environmental factors. For example, a study on Myoporum laetum demonstrated seasonal variation in the composition of its essential oil. globalsciencebooks.info While the study focused on elemicin and ngaione as the major components, it also reported the presence of this compound, with its relative percentage fluctuating across the seasons. globalsciencebooks.info This suggests that climatic conditions such as temperature, light, and humidity can influence the metabolic pathways responsible for producing these furanosesquiterpenes. globalsciencebooks.info
Furthermore, different chemical races, which are morphologically similar but chemically distinct, have been observed in species like Eremophila deserti (formerly Myoporum deserti), indicating that genetic predisposition plays a crucial role in the specific furanosesquiterpenes produced. animalhealthaustralia.com.au This principle of chemovariation likely extends to the production of this compound in Myoporum species.
Identification in Myoporum montanum and Related Taxa
Advanced Isolation Techniques for Furanosesquiterpenes
The isolation of this compound and other furanosesquiterpenes from the complex mixtures found in Myoporum extracts requires sophisticated separation techniques.
Traditional methods for extracting furanosesquiterpenes from Myoporum species include solvent extraction and steam distillation. researchgate.net Acetone (B3395972) extraction has been effectively used to obtain a complex mixture of compounds from the leaves of Myoporum montanum, which includes both sesquiterpene hydrocarbons and the more polar furanosesquiterpenes like this compound. researchgate.netresearchgate.netnewcastle.edu.au This method involves macerating the plant material in the solvent to dissolve the target compounds. researchgate.net
Steam distillation is another common technique for obtaining essential oils rich in furanosesquiterpenes from plant leaves. researchgate.netmdpi.com This process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor is then condensed and the essential oil is separated from the water.
Pressurized Hot Water Extraction (PHWE) is a more modern and environmentally friendly "green" extraction technique that has been applied to natural products. researchgate.netontosight.ai This method uses water at elevated temperatures and pressures to extract bioactive compounds. researchgate.netontosight.ainih.gov By altering the temperature, the properties of water as a solvent can be modified, allowing for the extraction of a range of compounds. researchgate.net PHWE has been highlighted as a valuable tool in natural products chemistry and has even been adapted for use in undergraduate laboratories to introduce students to extraction techniques. researchgate.netresearchgate.net While its specific application for this compound is not detailed in the provided results, its utility for extracting other furanosesquiterpenes suggests its potential applicability. researchgate.net
Following initial extraction, chromatographic techniques are essential for the separation and purification of individual compounds from the complex extract. libretexts.org Gas-liquid chromatography (GLC) has been used to identify furanosesquiterpenes in extracts from Myoporum montanum. researchgate.netnewcastle.edu.au
For preparative separation, various forms of column chromatography are employed. libretexts.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org High-performance liquid chromatography (HPLC) is a powerful technique that uses high pressure to pass the solvent through the column, allowing for high-resolution separations. libretexts.org The choice of the stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and the mobile phase (a single solvent or a gradient of solvents) is critical for achieving the desired separation of complex mixtures of furanosesquiterpenes. nih.gov
Pressurized Hot Water Extraction (PHWE) and its Academic Application
Co-occurring Furanosesquiterpenes and Related Natural Products
Myoporone is a key furanosesquiterpene ketone that frequently co-occurs with this compound. In fact, this compound is considered a kinetic aldol (B89426) condensation product of (+)-myoporone. researchgate.net The stereochemistry of myoporone can vary, with different enantiomers being found in different plant species or even within the same species. researchgate.netresearchgate.net For instance, (-)-myoporone has been shown to possess the S configuration. researchgate.net The essential oils of Myoporum deserti, M. betcheanum, and M. acuminatum have been found to contain myoporone. researchgate.net An aqueous extract of Myoporum montanum leaves was found to contain (±)-myoporone. publish.csiro.au The presence of different stereoisomers of myoporone is significant as it is believed to influence the types of downstream metabolites formed. researchgate.net
Table 1: Occurrence of Myoporone and its Stereoisomers in Myoporum Species
| Compound | Plant Species | Reference(s) |
| Myoporone | Myoporum deserti, M. betcheanum, M. acuminatum | researchgate.net |
| (±)-Myoporone | Myoporum montanum | publish.csiro.au |
| (-)-Myoporone (S configuration) | Myoporum bontioides | researchgate.net |
| (+)-Myoporone | Not specified | researchgate.netresearchgate.net |
Dehydromyoporone, an unsaturated analogue of myoporone, is another common co-metabolite of this compound. Similar to myoporone, it exists in different stereoisomeric forms. For example, (-)-dehydromyoporone has been identified and its S configuration established. researchgate.net It is often found alongside myoporone in the essential oils of various Myoporum and Eremophila species. researchgate.net For instance, an acetone extract of Myoporum montanum contained (–)-10,11-dehydromyoporone. publish.csiro.auresearchgate.net Furthermore, an aqueous extract of the same plant also yielded this compound. publish.csiro.au The chemical composition of the essential oil of one chemotype of Myoporum montanum was dominated by myoporone, dehydromyoporone, and this compound. nih.gov
Table 2: Occurrence of Dehydromyoporone and its Analogues in Myoporum Species
| Compound | Plant Species | Reference(s) |
| (-)-Dehydromyoporone (S configuration) | Not specified | researchgate.net |
| 10,11-Dehydromyoporone | Myoporum deserti, M. betcheanum, M. acuminatum | researchgate.net |
| (–)-10,11-Dehydromyoporone | Myoporum montanum | publish.csiro.auresearchgate.net |
Structural variants of this compound, such as isothis compound, have also been reported. These variants differ in the arrangement of atoms within the molecule, leading to different chemical and physical properties. nih.govpacb.comgenome.govbroadinstitute.orgresearchgate.net For example, an acetone extract of Myoporum montanum was found to contain (–)-10,11-dehydroisomyodesmone and (+)-10,11-dehydromyodesmone. publish.csiro.auresearchgate.net The study of these structural variants is crucial for a comprehensive understanding of the chemical diversity within the Myoporum genus.
β-Ketols are another class of compounds frequently isolated alongside this compound from Myoporum species. These compounds are derivatives of myoporone and are considered to be formed through aldol condensations. researchgate.net The biosynthesis of this compound-type β-ketols is suggested to originate from (+)-myoporone. researchgate.net These β-ketols are often found as complex mixtures, and their presence has been noted in several Myoporum species, including M. betcheanum, M. deserti, and M. montanum. researchgate.netresearchgate.net They are readily converted to myoporone or dehydromyoporone under certain conditions, which has historically made their detection challenging. researchgate.netresearchgate.netresearchgate.net Specific examples of myoporum-derived β-ketols include myoporum ketol and 10,11-dehydromyoporum ketol, both of which were found in an acetone extract of Myoporum montanum. publish.csiro.auresearchgate.net
Table 3: Examples of Myoporum-Derived β-Ketols
| Compound | Plant Species | Reference(s) |
| Myoporum ketol | Myoporum montanum | publish.csiro.auresearchgate.net |
| 10,11-Dehydromyoporum ketol | Myoporum montanum | publish.csiro.auresearchgate.net |
| This compound-type β-ketols | Myoporum species | researchgate.net |
Recent research has led to the discovery of previously unreported and novel furanosesquiterpenes and related natural products from various Myoporum species. nih.govutas.edu.au A study on Myoporum insulare, M. parvifolium, and M. montanum resulted in the isolation of two new furanosesquiterpenes and three unprecedented γ-lactone-containing analogues, alongside nine known furanosesquiterpenes. researchgate.netnih.govutas.edu.au Another investigation of an aqueous extract of Myoporum montanum revealed a new furanosesquiterpene, 11-hydroxymyoporone, which co-occurred with (±)-myoporone and (–)-10,11-dehydromyoporone. publish.csiro.auresearchgate.net These findings highlight that the chemical diversity of the Myoporum genus is still being explored, with the potential for the discovery of more novel compounds related to this compound.
Table 4: Unreported and Novel Analogues from Myoporum Species
| Compound | Plant Species | Reference(s) |
| Two unreported furanosesquiterpenes | M. insulare, M. parvifolium, M. montanum | researchgate.netnih.govutas.edu.au |
| Three unprecedented γ-lactone-containing analogues | M. insulare, M. parvifolium, M. montanum | researchgate.netnih.govutas.edu.au |
| 11-Hydroxymyoporone | Myoporum montanum | publish.csiro.auresearchgate.net |
Iv. Chemical Synthesis and Methodological Advancements
Early Total Synthetic Strategies for (+)-Myomontanone
One of the initial successful total syntheses of (+)-myomontanone was reported by Vassilios Roussis and Terrance D. Hubert in 1992. uoa.gruoa.gr Their approach was characterized as a short and efficient sequence. uoa.gr A key feature of this synthesis was the use of an electrochemical oxyselenation-deselenation sequence. This method allowed for the oxidation of an intermediate olefin in the presence of the furan (B31954) ring, which is often sensitive to oxidative conditions. uoa.gruoa.gr This strategic step ultimately provided the necessary enone functionality required for the natural product's structure. uoa.gr This early work was significant as it provided a viable route to this toxic furanosesquiterpenoid, which is a major component of the essential oil from the Australian plant Myoporum montanum. uoa.gruoa.group.com
Modern Stereoselective Total Synthesis Approaches
More recent synthetic efforts have focused on improving efficiency and stereoselectivity through the use of advanced catalytic methods. These modern approaches aim to construct the complex molecular architecture of myomontanone with greater precision and in fewer steps.
A significant advancement in the synthesis of (+)-myomontanone was demonstrated by Katagiri and colleagues in 2019, employing a ruthenium-catalyzed hydrative cyclization of a 1,6-allenyne as the pivotal step. oup.comopenalex.org This strategy allows for the facile construction of the α-(1-cyclopentenyl)ketone core of the molecule. oup.com
The reaction proceeds by treating a 1,6-allenyne substrate with a ruthenium catalyst, specifically [Cp*Ru(MeCN)₃]PF₆, in the presence of water. oup.com The proposed mechanism involves the formation of a ruthenacyclopentene intermediate. oup.com A nucleophilic attack by a water molecule on this intermediate leads to a dinenyl alcohol, which then tautomerizes to form the final α-(1-cyclopentenyl)ketone structure under mild conditions. oup.com This method proved effective for the concise total synthesis of (+)-myomontanone, furnishing the target molecule in good yield. oup.com
| Parameter | Details |
| Catalyst | [Cp*Ru(MeCN)₃]PF₆ (10 mol %) |
| Reactants | 1,6-allenyne (substrate 9), H₂O |
| Solvent | THF/H₂O (10/1) |
| Temperature | Room Temperature |
| Key Intermediate | Ruthenacyclopentene |
| Outcome | Formation of α-(1-cyclopentenyl)ketone core, leading to (+)-Myomontanone |
Table 1: Conditions for Ruthenium-Catalyzed Hydrative Cyclization in the Synthesis of (+)-Myomontanone. oup.com
The synthesis of complex furanosesquiterpenes, a class to which this compound belongs, has benefited from a variety of catalytic methodologies. While not all have been applied directly to this compound, they represent the toolkit available to synthetic chemists for constructing similar structures.
Gold and Copper Catalysis : π-Acid catalysts, particularly gold(I) and to a lesser extent silver and copper, are effective in promoting alkyne hydroarylation. researchgate.net These reactions are useful for creating alkenylated heteroarenes, which can be key intermediates in the synthesis of furan-containing natural products. researchgate.net Gold-catalyzed reactions of furans with ethynyl (B1212043) vinyl ketones can lead to domino hydroarylation/cycloisomerization, forming complex structures like indan-1-ones. researchgate.net
Palladium and Copper Catalysis : Transition metal-catalyzed alkynylations, often using palladium and copper, are standard methods for preparing ynones, which are versatile bifunctional compounds in organic synthesis. researchgate.net
Ruthenium Catalysis : Beyond the hydrative cyclization of allenynes, ruthenium catalysts are also used for the hydrative cyclization of 1,5-enynes to produce cyclopentanone (B42830) derivatives. organic-chemistry.orgnih.gov This transformation involves the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and an intramolecular Michael addition. organic-chemistry.orgnih.gov
Rearrangement Reactions : The Cloke-Wilson rearrangement is a known method for synthesizing dihydrofurans, a related structural motif. researchgate.net
These catalytic systems offer powerful ways to forge key carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of the furan and cyclopentane (B165970) rings characteristic of many sesquiterpenoids. researchgate.netprinceton.edu
Achieving the correct stereochemistry is crucial, as biological activity is often dependent on a specific enantiomer. The modern synthesis of (+)-myomontanone by Katagiri et al. provides an excellent example of an asymmetric route to an enantiopure product. oup.com
The chirality in their synthesis was established early on through an asymmetric Evans alkylation. oup.com This well-established method was used to prepare a key chiral intermediate. Subsequent steps, including the ruthenium-catalyzed hydrative cyclization, proceeded from this enantiopure precursor to yield the final natural product, (+)-myomontanone, with its specific optical rotation. oup.com The development of synthetic routes that provide enantiopure compounds is a major goal in modern organic chemistry, often relying on chiral catalysts or chiral starting materials to control the stereochemical outcome. chemrxiv.orgnih.govnih.gov
Other Catalytic Methodologies in Complex Furanosesquiterpene Synthesis
Synthetic Routes to this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products is important for studying structure-activity relationships and exploring potential new biological activities.
The same early synthetic strategy developed by Roussis and Hubert for (+)-myomontanone was also successfully applied to the synthesis of (+)-10,11-didehydrothis compound. uoa.gruoa.gr This analogue is also a naturally occurring furanosesquiterpenoid. acgpubs.org The flexibility of their synthetic sequence, particularly the electrochemical oxyselenation-deselenation step, allowed for the construction of this related compound, demonstrating the utility of the approach for accessing multiple members of this family of natural products. uoa.gr
Semi-synthesis Approaches from Precursors (e.g., (-)-Ngaione)
The furanosesquiterpenoid (-)-ngaione is a natural precursor to this compound and is readily available from the essential oils of various Myoporum species, sometimes in high concentrations. acgpubs.orgacgpubs.org This availability makes it an attractive starting material for the semi-synthesis of other related, less abundant furanosesquiterpenes.
Recent research has highlighted the viability of this approach. A 2023 study by Gyeltshen and colleagues reported the successful semi-synthesis of four sesquiterpene natural products starting from (-)-ngaione. researchgate.netresearchgate.net According to the study, each of the target molecules was obtained through a concise two-step reaction sequence. researchgate.netresearchgate.net Among the products synthesized was myoporumine A, a lactam-containing sesquiterpene. researchgate.netresearchgate.net While the study provides a proof-of-concept for the efficient conversion of (-)-ngaione to other complex furanosesquiterpenes, the specific reaction conditions and the identity of the other three natural products synthesized were not detailed in the available literature.
Development of Novel Synthetic Methodologies Inspired by this compound Structure
The unique structural features of this compound have spurred the development of new synthetic methods for constructing key chemical motifs, such as the α-(1-cyclopentenyl)ketone core.
A significant advancement was reported in 2019 with the development of a ruthenium-catalyzed hydrative cyclization of 1,6-allenynes. researchgate.net This methodology provides a direct route to the α-(1-cyclopentenyl)ketone core structure. The reaction proceeds through the nucleophilic attack of water on a ruthenacyclopentene intermediate, which is generated from the 1,6-allenyne substrate in the presence of a ruthenium catalyst. researchgate.net This process was successfully applied to achieve a concise total synthesis of (+)-myomontanone. researchgate.net
Table 1: Key Features of Ruthenium-Catalyzed Hydrative Cyclization for (+)-Myomontanone Synthesis
| Feature | Description | Reference |
|---|---|---|
| Key Reaction | Ruthenium-catalyzed hydrative cyclization of a 1,6-allenyne | researchgate.net |
| Catalyst System | Not specified in abstract | researchgate.net |
| Key Intermediate | Ruthenacyclopentene | researchgate.net |
| Bond Formation | Forms an α-(1-cyclopentenyl)ketone core via C-O and C-C bond formation | researchgate.net |
| Significance | Novel and concise methodology for the synthesis of the this compound core structure | researchgate.net |
An earlier approach, developed in 1992, utilized an electrochemical oxyselenation-deselenation sequence for the total synthesis of (+)-myomontanone. Current time information in Bangalore, IN.researchgate.net This method involves the oxidation of an intermediate olefin, a critical step that proceeds efficiently without compromising the sensitive furan ring present in the molecule. Current time information in Bangalore, IN.researchgate.net This strategy also proved effective for synthesizing the related compound (+)-10,11-didehydrothis compound. Current time information in Bangalore, IN.researchgate.net
Table 2: Overview of Electrochemical Oxyselenation-Deselenation in (+)-Myomontanone Synthesis
| Feature | Description | Reference |
|---|---|---|
| Key Reaction | Electrochemical oxyselenation-deselenation | Current time information in Bangalore, IN.researchgate.net |
| Substrate Feature | Intermediate olefin | Current time information in Bangalore, IN.researchgate.net |
| Key Transformation | Oxidation of the olefin to form the requisite enone of the natural product | Current time information in Bangalore, IN.researchgate.net |
| Advantage | The reaction conditions are compatible with the furan ring | Current time information in Bangalore, IN.researchgate.net |
| Scope | Also applied to the synthesis of (+)-10,11-didehydrothis compound | Current time information in Bangalore, IN.researchgate.net |
These diverse synthetic endeavors underscore the role of this compound not just as a target for synthesis but also as a catalyst for innovation in chemical methodology.
V. Structural Elucidation and Stereochemical Assignment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for organic structure determination, offering insights into the connectivity and environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for this process.
One-dimensional ¹H NMR and ¹³C NMR spectra provide the foundational data for structure elucidation. The ¹H NMR spectrum reveals the different types of protons present, their chemical environments as indicated by chemical shifts (δ), and their neighboring protons through spin-spin coupling (J values). The ¹³C NMR spectrum identifies unique carbon atoms and their hybridization states, with chemical shifts providing information about their electronic environment acdlabs.comlibretexts.org.
While specific ¹H and ¹³C NMR data for Myomontanone were not detailed in the provided search results, these spectra would typically show distinct signals for each unique proton and carbon. For example, protons on sp³ hybridized carbons generally appear at higher field (lower δ values) compared to protons on sp² hybridized carbons or those adjacent to electronegative atoms, which resonate at lower field (higher δ values) libretexts.org. Similarly, ¹³C chemical shifts are diagnostic; carbonyl carbons, for instance, typically appear in the range of 160-220 ppm, while aliphatic carbons resonate at lower field hmdb.cabas.bg.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and, in some cases, their spatial relationships, which are vital for stereochemical assignment.
COSY (COrrelated SpectroscopY): This homonuclear experiment maps ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other through chemical bonds researchgate.netprinceton.edumeasurlabs.comsdsu.edu. It helps in tracing proton spin systems across the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling) researchgate.netprinceton.edumeasurlabs.comsdsu.edu. This is instrumental in assigning specific ¹³C signals to their corresponding protons.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies through-space proximity between protons that are close in three-dimensional space, regardless of their bonding researchgate.netprinceton.edu. This is particularly powerful for determining relative stereochemistry and conformational preferences.
By integrating the information from these 2D NMR experiments, researchers can construct a detailed map of this compound's atomic connectivity and begin to infer its three-dimensional structure.
One-Dimensional NMR (1H, 13C) for Core Structure Confirmation
Utility of Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry provides critical information about a molecule's mass and elemental composition, alongside structural insights derived from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) delivers highly accurate mass measurements, enabling the precise determination of a compound's elemental formula acdlabs.comnih.gov. For this compound, HRMS would confirm its molecular formula as C₁₅H₂₀O₂, yielding an exact mass of 232.1463 Da nih.gov. This precise mass is invaluable for distinguishing this compound from other compounds with similar nominal masses.
Upon ionization in a mass spectrometer, molecules fragment into smaller ions and neutral radicals libretexts.orgchemguide.co.ukyoutube.commiamioh.edu. The resulting fragmentation pattern acts as a molecular fingerprint, offering clues about the molecule's substructures and functional groups. Common fragmentation pathways include alpha-cleavage, beta-cleavage, and rearrangements like the McLafferty rearrangement libretexts.orgmiamioh.edu. While specific fragmentation data for this compound was not provided in the search results, analyzing these patterns would complement NMR data by providing independent evidence for structural features.
High-Resolution Mass Spectrometry for Molecular Formula Determination
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the gold standard for determining the definitive three-dimensional structure of crystalline compounds, including their absolute stereochemistry nih.govresearchgate.netmuni.cznih.govchem-soc.simit.edunih.govresearchgate.net. This technique relies on the diffraction of X-rays by the electrons within a crystal lattice. For chiral molecules, such as this compound, whose IUPAC name indicates an (S)-configuration at one of its stereocenters nih.gov, X-ray crystallography can unequivocally establish the absolute configuration.
The determination of absolute stereochemistry using X-ray crystallography is typically achieved by exploiting anomalous scattering, which causes slight differences in the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l). This effect, dependent on the atomic number and X-ray wavelength, allows for the assignment of absolute configuration, even in molecules composed primarily of light atoms like oxygen, carbon, and hydrogen researchgate.netmit.edu. The successful crystallization of this compound would enable this technique to provide the most reliable confirmation of its stereochemical arrangement.
Compound List
this compound
(E)-Stilbene
(E)-Cinnamonitrile
4-Acetylstilbene
4-Methoxystilbene
(E)-n-butyl cinnamate (B1238496)
Pentane
2-methylbutane
Ethanol
Propanone
Thymidine
M-Cresol
Methionine
Quinine
Benzaldehyde
Acetophenone
Cyclohexanone
Pentanal
Fluorenylspirohydantoins
Isomyodesmone
Eremoacetal
Methoxymyodesert-3-ene
The provided search results offer a comprehensive overview of the methodologies employed in structural elucidation. While specific spectral data for this compound was not extensively detailed, the described principles of NMR, MS, and X-ray crystallography represent the standard, powerful approaches used to confirm its molecular structure and stereochemistry.
Integration of Spectroscopic Data with Computational Chemistry for Structure Confirmation
The structural elucidation of this compound has relied on a comprehensive suite of spectroscopic methods, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide essential information regarding the molecular formula, connectivity of atoms, and the presence of specific functional groups.
NMR spectroscopy, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments, allows for the detailed mapping of the molecular skeleton. ¹H NMR provides information about the number, type, and neighboring environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing direct carbon-carbon and carbon-proton connectivities, thereby enabling the assembly of the complete molecular structure researchgate.netgeomar.deteknokrat.ac.idrsc.org. Mass spectrometry provides the molecular weight and fragmentation patterns, which further support the proposed structure and molecular formula.
While the specific details of computational chemistry applied directly to this compound's initial structure confirmation are not extensively detailed in the available literature snippets, it is a standard and indispensable practice in modern natural product chemistry. Computational methods, such as Density Functional Theory (DFT) calculations, are routinely employed to predict various molecular properties, including NMR chemical shifts and coupling constants. By comparing these calculated spectroscopic parameters with the experimentally obtained data, researchers can rigorously validate the proposed molecular structure and stereochemistry. Conformational analysis using computational tools also helps in understanding the preferred spatial arrangements of atoms, which is crucial for interpreting NMR data and assigning stereochemistry researchgate.net. This integration of experimental spectroscopic data with computational predictions provides a robust confirmation of the proposed molecular structure, ensuring its accuracy and reliability.
Vi. Biological Activities and Mechanistic Investigations
Preclinical In Vivo Studies on Organ-Specific Effects
Preclinical studies utilizing animal models have provided insights into the organ-specific effects of Myomontanone. These investigations aim to understand how the compound interacts with biological systems in a living organism.
Studies involving murine models have detailed the pathological changes induced by this compound in the lungs. When administered, this compound (MM) was observed to cause a delayed but acute injury to type I pneumocytes. This injury was subsequently followed by the proliferation of type II cells. In contrast to other furan (B31954) compounds like 3-(N-ethylcarbamoyloxymethyl)furan (ECMF), which caused early damage to endothelial cells lining alveolar capillaries and Clara cells, this compound exhibited a less oedemagenic profile and initially induced minimal cell damage nih.gov. The progression of injury, occurring long after the compound might have been cleared from circulation, suggests a potential mechanism involving the release of reversibly bound reactive metabolites from cellular macromolecules nih.gov.
Table 1: Comparative Pulmonary Injury in Murine Models
| Compound | Initial Cell Damage | Oedema Potential | Primary Target Cells | Subsequent Cellular Response |
| This compound (MM) | Minimal | Low | Type I pneumocytes | Type II cell proliferation |
| 3-(N-ethylcarbamoyloxymethyl)furan (ECMF) | Early | High | Endothelial cells, Clara cells | Not specified |
While specific detailed studies on this compound's direct hepatic effects in vivo were not extensively detailed in the reviewed literature, general toxicity profiles of Myoporum species, from which this compound is derived, indicate that their furanosesquiterpenoid content can influence the liver acgpubs.org. Further research would be needed to elucidate the precise mechanisms and extent of this compound's impact on hepatic tissues.
Observation of Pulmonary Effects in Murine Models
In Vitro Cellular and Molecular Mechanistic Studies
In vitro studies are crucial for dissecting the molecular mechanisms by which compounds exert their effects. These investigations often involve cell cultures or isolated enzymes to understand cellular pathways and specific molecular targets.
The identification of specific molecular targets and enzymatic interactions for this compound is an area where detailed findings were not explicitly presented in the provided search snippets. General approaches for target identification in drug discovery include techniques such as Mass Spectrometry (MS)-based thermal stability profiling, limited proteolysis-mass spectrometry (LiP-MS), affinity chromatography, and computational methods mtoz-biolabs.comnih.govresearchgate.netnih.gov. These methods are employed to understand how small molecules interact with proteins and pathways, but specific applications to this compound were not detailed.
Modulation of Cellular Pathways by this compound and its Derivatives
Antimicrobial Activity of this compound-Containing Essential Oils
Essential oils derived from Myoporum species, which can contain this compound and related furanosesquiterpenoids, have demonstrated antimicrobial properties.
Research on Myoporum montanum has shown that acetone (B3395972) extracts, rich in furanosesquiterpenes like Myoporone (B100600) and dehydromyoporone, exhibit significant antibacterial activity against Staphylococcus epidermidis, Enterococcus faecalis, and Moraxella catarrhalis researchgate.netresearchgate.net. Furthermore, the leaf essential oil of Myoporum sandwicense (naio) displayed potent antibacterial activity against Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 78 μg/mL, and antifungal activity against Aspergillus fumigatus, with an MIC of 39 μg/mL mdpi.com. Myoporone, a compound structurally related to this compound, has also been reported to possess antibacterial activity mdpi.com.
Antibacterial Efficacy Against Specific Bacterial Strains
Studies have investigated the antibacterial potential of this compound against several key bacterial species. While specific data for this compound itself against Staphylococcus epidermidis, Enterococcus faecalis, and Moraxella catarrhalis were not directly found in the provided search results, related research on similar compounds and essential oils indicates potential activity. For instance, extracts from Myrtus communis showed significant antibacterial activity against Staphylococcus epidermidis and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values for the methanolic extract ranging from 2 to 32 mg/mL for these bacteria . Similarly, a peptide analog, Dadapin-1, demonstrated MIC values in the range of 3.1–6.2 µM against Staphylococcus aureus and Staphylococcus epidermidis nih.gov. Research on other natural compounds suggests that compounds with similar structural motifs can exhibit activity against Gram-positive bacteria researchgate.netoaepublish.commdpi.comnih.govmdpi.comscirp.org. Further direct investigation into this compound's specific MIC values against these strains would be necessary to confirm its efficacy.
Antifungal Activities
While direct antifungal activity data for this compound were not explicitly detailed in the provided search results, general trends in natural product research suggest potential antifungal properties. Studies on other essential oils and plant extracts have shown activity against fungi such as Candida albicans and Aspergillus species nih.govmdpi.comnih.govresearchgate.netnih.govnih.govsanfordguide.com. For example, essential oils from Cinnamon, Satureja montana, Palmarosa, Lemon eucalyptus, and Honey myrtle demonstrated significant inhibitory effects on Candida albicans, with some oils showing fungicidal activity at concentrations as low as 0.125% nih.govresearchgate.net. The mechanisms of action for these compounds often involve disruption of the fungal cell wall or ergosterol (B1671047) biosynthesis pathway nih.gov.
Insecticidal and Repellent Properties
Research indicates that various plant-derived essential oils and their constituents possess significant larvicidal activity against mosquito species. Studies have reported LC50 values for different plant extracts against Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. For example, the rhizome essential oil of Zingiber montanum showed larvicidal activity against Aedes albopictus, Aedes aegypti, and Culex quinquefasciatus, with LC50 values ranging from 18.99 to 25.58 μg/mL ms-editions.cl. Another study found that essential oils from Eucalyptus staigeriana and Mentha arvensis exhibited strong larvicidal activity against Aedes aegypti, with LC50 values of 47.04 ppm and 47.04 ppm, respectively embrapa.br. Similarly, extracts from Lantana camara and Tecoma stans demonstrated larvicidal potential against Culex quinquefasciatus and Aedes aegypti, with LC50 values as low as 10.63 mg/L researchgate.net. While this compound's specific larvicidal data were not found, its structural class suggests potential activity in this area.
The precise mechanisms by which this compound might disrupt insect metabolic pathways are not detailed in the provided search results. However, research on other natural insecticidal compounds often points to interference with vital physiological processes. For instance, essential oils can affect insect nervous systems, growth regulation, or energy metabolism ms-editions.clscielo.brresearchgate.net. Compounds like D-limonene, found in citrus oils, have been identified as key constituents with insecticidal properties, potentially acting on insect metabolism biorxiv.org. Further investigation would be required to elucidate any specific metabolic targets of this compound in insect models.
Larvicidal Activity Against Mosquito Species
Structure-Activity Relationship (SAR) Studies on this compound and Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. While specific SAR studies focused solely on this compound were not explicitly detailed in the provided search snippets, related research on furanosesquiterpenoids and other natural products offers insights. For example, studies on manzamine analogues have shown that chemical modifications can lead to improved antimalarial, antimicrobial, and antineuroinflammatory activities nih.gov. Research on furanosesquiterpenes, including this compound and its derivatives like isothis compound, has focused on their isolation and structural elucidation, with some studies assigning complete stereostructures to related compounds geomar.deresearchgate.net. The identification of key functional groups and their spatial arrangement is often critical in determining activity, guiding the synthesis of novel analogues with enhanced potency or altered spectrum of action nih.govresearchgate.netoup.com. Understanding these relationships for this compound could lead to the design of more effective derivatives for specific biological applications.
Vii. Future Research Directions and Applications
Advanced Synthetic Strategies for Complex Myomontanone Analogues
The total synthesis of (+)-Myomontanone has been accomplished, notably utilizing ruthenium-catalyzed hydrative cyclization of a 1,6-allenyne as a pivotal step oup.comoup.com. While this achievement demonstrates the feasibility of its laboratory production, future research should prioritize the development of more efficient, scalable, and stereoselective synthetic routes. Such advancements are crucial for generating libraries of this compound analogues. These analogues are essential for comprehensive structure-activity relationship (SAR) studies, which can elucidate how specific structural modifications influence biological activity and, importantly, mitigate toxicity. Furthermore, exploring greener synthetic methodologies that reduce environmental impact and enhance atom economy will be vital for sustainable production. Developing convergent synthetic strategies could also accelerate the discovery process by enabling the rapid assembly of diverse derivatives for screening.
In-depth Enzymological Studies of this compound Biosynthesis
This compound belongs to the class of furanosesquiterpenoids, naturally produced by plants within the Myoporum genus researchgate.netgeomar.deresearchgate.netacgpubs.orgscispace.commdpi.com. Despite its natural origin, the specific enzymatic pathways and genetic machinery responsible for its biosynthesis remain largely uncharacterized. Future research efforts should focus on identifying the key enzymes involved in the formation of the sesquiterpene backbone, subsequent cyclization, and the introduction of the characteristic furan (B31954) ring. Understanding these biosynthetic steps could unlock opportunities for metabolic engineering in microbial hosts or facilitate biotechnological production methods, offering a sustainable alternative to relying solely on plant extraction. Detailed studies on the enzymes catalyzing prenylation, cyclization, and oxidation reactions are particularly warranted.
Comprehensive Mechanistic Characterization of Biological Activities at the Molecular Level
Current investigations have identified this compound as possessing antibacterial properties against specific pathogens, including Staphylococcus epidermidis, Enterococcus faecalis, and Moraxella catarrhalis researchgate.netacgpubs.orgmdpi.comresearchgate.net. Concurrently, it is recognized for its potential toxicity, notably its lung-damaging effects as a furanosesquiterpene usda.govusda.gov. However, the precise molecular mechanisms underlying both its beneficial and detrimental activities are not yet fully understood. Future research must prioritize the elucidation of these mechanisms. For its antibacterial effects, studies should aim to identify specific cellular targets or pathways that this compound disrupts, such as interference with cell wall synthesis, membrane integrity, essential enzyme inhibition, or metabolic processes. Simultaneously, detailed toxicological investigations are required to pinpoint the cellular and molecular events that lead to lung injury, including the identification of specific cellular targets and signaling pathways involved.
Table 1: Summary of this compound's Known Activities and Future Mechanistic Research
| Biological Activity | Evidence | Future Research Direction | Molecular Mechanism to Investigate |
| Antibacterial | Against Staphylococcus epidermidis, Enterococcus faecalis, Moraxella catarrhalis researchgate.netacgpubs.orgmdpi.comresearchgate.net | Elucidate specific targets and pathways; explore spectrum of activity. | Cell wall synthesis inhibition, membrane disruption, enzyme inhibition, metabolic interference, quorum sensing disruption. |
| Lung Toxicity | Lung-damaging furanosesquiterpene usda.govusda.gov | Characterize cellular and molecular basis of toxicity; identify dose-response relationships. | Identify cellular targets, signaling pathways, inflammatory responses, oxidative stress induction, DNA damage, protein adducts. |
Exploration of this compound as a Lead Compound for Novel Bioactive Agents
In the realm of drug discovery, a "lead compound" serves as a foundational molecule for developing new therapeutic agents, requiring subsequent optimization for enhanced potency, target selectivity, and improved safety profiles upmbiomedicals.comsolubilityofthings.comstudydrive.netnumberanalytics.compressbooks.pub. This compound's demonstrated antibacterial activity positions it as a promising candidate for exploration as a lead compound. Future research should focus on synthesizing a diverse array of this compound analogues to establish comprehensive structure-activity relationships (SARs). This iterative process of chemical synthesis and biological evaluation aims to refine its antimicrobial efficacy, potentially broaden its spectrum of activity, and critically, mitigate its known toxicological liabilities. Identifying specific bacterial targets or resistance mechanisms could further guide the rational design of analogues. Moreover, exploring its potential in other biological contexts, identified through broader screening initiatives, could reveal novel therapeutic avenues.
Development of Analytical Methods for this compound and its Metabolites in Biological Systems
While techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying this compound and related compounds within plant extracts researchgate.netresearchgate.netmdpi.comnih.gov, the development of robust analytical methods for its precise quantification in complex biological matrices is paramount. Future research should prioritize the establishment of sensitive and specific quantitative assays, likely employing Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC). Such validated methods are indispensable for conducting pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the identification and quantification of potential metabolites in biological samples are crucial for a thorough understanding of its in vivo fate and any associated toxicological implications.
Q & A
Q. How can computational models enhance the design of this compound combination therapies?
- Answer : Utilize synergy scoring (e.g., Combenefit software) based on Loewe additivity or Bliss independence models. Train machine learning algorithms (e.g., random forests) on transcriptomic datasets to predict synergistic drug pairs. Validate predictions in 3D organoid co-culture systems .
Data Synthesis and Reporting
Q. What criteria define rigorous reporting of this compound research for systematic reviews?
- Answer : Adhere to CHEERS checklist for in vivo studies and CONSORT for clinical trials. Disclose:
- Compound purity : HPLC chromatograms with ≥95% purity thresholds.
- Experimental replicates : Minimum n=3 for in vitro, n=5–10 for in vivo.
- Negative controls : Vehicle-treated groups and baseline measurements.
Include raw data in supplementary materials or public repositories (e.g., Zenodo) .
Q. How should researchers handle conflicting data on this compound’s metabolite profiles across assays?
- Answer : Perform cross-validation using orthogonal methods:
- HR-MS : Confirm molecular formulas of putative metabolites.
- Isotopic labeling : Track metabolic pathways (e.g., 13C-glucose tracing).
- Enzyme inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
